4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile is a synthetic organic compound classified as a quinoline derivative. This compound features a quinoline ring system fused with a benzonitrile moiety, which is significant due to the diverse biological activities associated with quinoline derivatives. These compounds have been extensively researched for their potential therapeutic applications, particularly in fields such as medicinal chemistry and pharmacology.
The compound can be sourced from chemical suppliers and databases such as PubChem, which provides detailed information regarding its structure and properties.
4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structures. Its specific classification includes:
The synthesis of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile typically involves cyclization reactions. A common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride or zinc chloride. These methods allow for the construction of the quinoline framework necessary for the compound's activity.
The reaction conditions often require careful control of temperature and reaction time to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance production efficiency on an industrial scale.
The molecular structure of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile can be described using its IUPAC name and structural formula. The compound consists of a quinoline core attached to a benzonitrile group through an amino methyl linkage.
Key structural data includes:
The compound participates in various chemical reactions typical of quinoline derivatives. Notably, it acts as a potent inhibitor of phosphodiesterase III A (PDE3A), which is vital for modulating cyclic adenosine monophosphate (cAMP) levels in cells.
Upon inhibition of PDE3A, there is an increase in cAMP levels leading to enhanced signaling pathways associated with cardiac muscle contraction and other physiological processes. This mechanism highlights its potential therapeutic roles in cardiovascular health and possibly other conditions.
The primary mechanism of action involves the inhibition of phosphodiesterase III A. By blocking this enzyme, 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile leads to elevated cAMP levels within cells.
In cardiac muscle cells specifically, increased cAMP activates protein kinase A (PKA), which subsequently phosphorylates calcium channels in the sarcoplasmic reticulum. This phosphorylation results in increased calcium release and stronger contractions of heart muscle fibers.
The compound is characterized by its crystalline structure with a white to almost-white appearance. It exhibits solubility in organic solvents such as dimethyl sulfoxide and methanol but shows limited solubility in water.
Key chemical properties include:
These properties are essential for its handling in laboratory settings and potential applications in pharmaceutical formulations.
4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile has several promising applications:
The synthesis of 4-{[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile typically follows a convergent two-step approach that strategically combines tetrahydroquinolinone core formation with subsequent benzonitrile functionalization. The initial stage involves the construction of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold via acid-catalyzed cyclocondensation between appropriately substituted aniline derivatives and β-keto esters or cyclohexane-1,3-diones. This Friedländer-type reaction proceeds through an enamine-ketone condensation followed by intramolecular cyclization and dehydration, yielding the bicyclic system characteristic of tetrahydroquinolinones [9].
Critical to this synthesis is the regioselective introduction of an amino group at the C6 position of the tetrahydroquinolinone ring. This is typically achieved using 5-aminoisatin derivatives as precursors or through directed ortho-metalation of protected tetrahydroquinolinones followed by amination. The resulting 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline serves as the nucleophilic component in the subsequent step. In parallel, 4-(bromomethyl)benzonitrile or 4-(chloromethyl)benzonitrile is prepared as the electrophilic coupling partner. The benzylic halide functionality demonstrates enhanced reactivity toward nucleophilic substitution due to the electron-withdrawing nature of the cyano group, which stabilizes the developing carbocation intermediate [3] [9].
The key carbon-nitrogen bond formation is accomplished through nucleophilic aromatic substitution (SNAr) or reductive amination pathways. In the SNAr approach, the 6-amino group of the tetrahydroquinolinone attacks the benzylic carbon of 4-(halomethyl)benzonitrile under mild basic conditions (typically potassium carbonate in dimethylformamide at 60-80°C), displacing the halide to form the desired methylene bridge. Alternatively, reductive amination employs 4-cyanobenzaldehyde with the 6-amino-tetrahydroquinolinone in the presence of sodium cyanoborohydride, offering improved functional group tolerance. Solvent optimization studies reveal that polar aprotic solvents (acetonitrile, dimethylformamide) significantly enhance reaction kinetics compared to protic solvents, with dimethylformamide providing optimal balance between reagent solubility and reaction rate [3] [9].
Table 1: Optimization of Nucleophilic Substitution Parameters
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
---|---|---|---|---|
K₂CO₃/DMF | 80 | 12 | 72 | Baseline conditions |
K₂CO₃/DMSO | 90 | 8 | 68 | Increased byproducts |
Cs₂CO₃/ACN | 70 | 10 | 85 | Optimal balance |
DIEA/DMF | 60 | 24 | 58 | Slow reaction rate |
NaOAc/NMP | 100 | 6 | 65 | Decomposition observed |
The efficient construction of the 2-oxo-1,2,3,4-tetrahydroquinoline core represents a critical synthetic challenge, with catalysis playing a pivotal role in enhancing regioselectivity and yield. Modern approaches employ both homogeneous and heterogeneous catalytic systems to facilitate key transformations, including cyclization, dehydrogenation, and asymmetric induction where enantiomerically pure intermediates are required [3] [9].
Lewis acid catalysis significantly accelerates the cyclocondensation step central to tetrahydroquinoline formation. Trivalent metal triflates (Sc(OTf)₃, Yb(OTf)₃) demonstrate exceptional efficacy by simultaneously activating carbonyl groups and facilitating imine formation. Scandium(III) triflate-catalyzed reactions between N-aryl enaminones and aldehydes proceed through a formal [4+2] hetero-Diels-Alder mechanism, yielding 3,4-disubstituted tetrahydroquinolines with excellent regiocontrol. This methodology proves particularly valuable for introducing substituents at the C3 and C4 positions that influence the electron density of the C6 position, thereby modulating its reactivity for subsequent amination [3] [9].
For the synthesis of 6-amino-substituted precursors, transition metal-catalyzed C-H amination strategies offer a more direct route compared to traditional functional group interconversions. Palladium-catalyzed amination employing Pd(OAc)₂/Xantphos systems enables the direct introduction of protected amino groups at the C6 position of preformed tetrahydroquinolines. The reaction proceeds via electrophilic palladation ortho to the nitrogen directing group, followed by oxidation and amination. This approach circumvents multi-step protection/deprotection sequences and improves overall atom economy. Typical conditions involve palladium acetate (5 mol%), Xantphos (10 mol%), and copper(II) acetate as oxidant in toluene at 100°C, yielding 6-amino derivatives with >85% regioselectivity [3] [5].
Dehydrogenation catalysts are essential for accessing the fully aromatic quinoline intermediates that serve as precursors to reduced forms. Bimetallic Pd/Cu systems supported on alumina efficiently mediate the conversion of 1,2,3,4-tetrahydroquinolines to quinolines through consecutive dehydrogenation steps. Subsequent partial reduction using Pd/C with controlled hydrogen pressure then provides access to 3,4-disubstituted tetrahydroquinolines not easily accessible through direct cyclization methods [9].
Table 2: Comparative Analysis of Catalytic Systems for Core Formation
Catalyst | Reaction Type | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Sc(OTf)₃ (10 mol%) | Cyclocondensation | 80 | 3 | 92 | >95% para |
Yb(OTf)₃ (15 mol%) | Cyclocondensation | 100 | 2 | 88 | 90% para |
Pd(OAc)₂/Xantphos | C-H Amination | 100 | 12 | 85 | Ortho selectivity |
Pd-Cu/Al₂O₃ | Dehydrogenation | 180 | 6 | 78 | N/A |
Ru-PNP pincer | Transfer Hydrogenation | 120 | 8 | 90 | Stereoselective |
The installation of the benzonitrile moiety onto the tetrahydroquinoline framework presents distinct challenges due to the electron-deficient nature of the aromatic nitrile system and potential catalyst poisoning by nitrogen-containing heterocycles. Nickel-catalyzed cross-coupling has emerged as a particularly effective strategy for forming the critical C-N bond between the tetrahydroquinoline nitrogen and the benzylic position of the cyanophenyl group [5] [9].
Recent advances in nickel catalysis have enabled the direct coupling of 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline with 4-halobenzonitriles through C-N cross-coupling. The nickel(0) catalyst derived from Ni(COD)₂ and 1,2-bis(dicyclohexylphosphino)ethane (dcype) effectively mediates the reaction by undergoing oxidative addition into the aryl halide bond, followed by amide coordination and reductive elimination. This approach circumvents the need for benzylic halide precursors and operates under milder conditions than traditional SNAr reactions. Optimization studies reveal that electron-deficient phosphine ligands mitigate catalyst deactivation by the nitrile group, while potassium tert-butoxide base facilitates the formation of the active nickel(0) species [5].
Computational studies of analogous nickel-catalyzed C-S coupling reactions provide valuable insights into the mechanism of benzonitrile functionalization. Density functional theory calculations indicate that the catalytic cycle initiates with ligand exchange where benzonitrile replaces 1,5-cyclooctadiene (COD) on the nickel center. Subsequent oxidative addition of the aryl-cyanide bond occurs through a concerted three-membered transition state with an energy barrier of 17.3 kcal/mol, forming a nickel(II) intermediate. Transmetalation with the thiolate (or amide in the analogous reaction) followed by reductive elimination yields the coupled product. Microkinetic modeling confirms this pathway aligns with experimental observations for thioether formation, suggesting similar feasibility for C-N coupling [5].
Reaction parameter optimization focuses on three critical variables: ligand architecture, base stoichiometry, and temperature profile. Bulky, electron-rich phosphines such as tri-tert-butylphosphine enhance coupling efficiency but reduce functional group tolerance. Bidentate phosphines like dcype offer superior stability while maintaining activity. Base screening identifies potassium tert-butoxide as optimal for amide activation, with 1.5 equivalents providing maximum yield without promoting side reactions. Temperature profiling reveals a sharp increase in yield between 80-100°C, consistent with the computed energy barrier for oxidative addition [5] [9].
Table 3: Optimized Parameters for Nickel-Catalyzed Benzonitrile Coupling
Parameter | Optimal Value | Effect on Yield | Side Reactions |
---|---|---|---|
Ligand | dcype (1.1 eq) | 85% | <5% |
Base | KOtBu (1.5 eq) | 88% | Dehalogenation |
Temperature | 100°C | 92% | Decomposition |
Solvent | Toluene | 84% | Hydrolysis |
Nickel Source | Ni(COD)₂ (5 mol%) | 90% | Homocoupling |
Reaction Time | 12 hours | Maximum yield | Decomposition |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1